Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate
CAS No.: 898757-63-6
Cat. No.: VC2390733
Molecular Formula: C17H24O4
Molecular Weight: 292.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898757-63-6 |
|---|---|
| Molecular Formula | C17H24O4 |
| Molecular Weight | 292.4 g/mol |
| IUPAC Name | ethyl 6-oxo-6-(4-propoxyphenyl)hexanoate |
| Standard InChI | InChI=1S/C17H24O4/c1-3-13-21-15-11-9-14(10-12-15)16(18)7-5-6-8-17(19)20-4-2/h9-12H,3-8,13H2,1-2H3 |
| Standard InChI Key | UOBIWNBDDOHOEN-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC |
Introduction
Chemical Identity and Structure
Basic Information
Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate is an aromatic keto-ester with the molecular formula C₁₇H₂₄O₄ and a molecular weight of 292.4 g/mol . This compound is characterized by a propoxy-substituted phenyl ring connected to a hexanoate backbone through a carbonyl linkage. The structure contains two carbonyl groups: one as part of the ketone functionality linking the aromatic ring to the aliphatic chain, and another as part of the ethyl ester group.
Identifiers and Nomenclature
The compound is registered with various identifiers that facilitate its identification in chemical databases and literature:
Structural Features
The compound features several key structural elements:
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A para-substituted benzene ring with a propoxy group at the 4-position
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A ketone function connecting the aromatic ring to a five-carbon aliphatic chain
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An ethyl ester group at the terminal position of the aliphatic chain
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Four oxygen atoms, each serving distinct functions (ether, ketone, and ester carbonyl and ester oxygen)
Physical and Chemical Properties
Physical State and Appearance
Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate appears as needles when crystallized from petroleum ether . The compound possesses a mild characteristic odor that is typical of aromatic esters .
Physical Properties
The physical properties of Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate are summarized in the following table:
Chemical Properties
Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate contains several reactive functional groups:
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The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid (6-oxo-6-(4-n-propoxyphenyl)hexanoic acid).
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The ketone functionality can participate in various reactions typical of ketones, such as reduction, nucleophilic addition, and condensation reactions.
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The propoxy group on the phenyl ring can be cleaved under specific conditions, which may alter the compound's properties and reactivity.
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The compound is combustible and can release irritating or toxic fumes when exposed to fire .
Synthesis and Preparation
Industrial Production
Industrial production of this compound may utilize catalysts to enhance reaction rates and yields, similar to the production of structurally related compounds. The process likely involves:
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The use of Lewis acid catalysts such as boron trifluoride or transition metal complexes.
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Reactions conducted in suitable solvents like toluene or dichloromethane to facilitate the process.
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Purification through crystallization using petroleum ether to obtain the compound in its crystalline form .
Chemical Reactivity
Hydrolysis
The ester functionality in Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate can undergo hydrolysis under acidic or basic conditions to form 6-oxo-6-(4-n-propoxyphenyl)hexanoic acid. This reaction is important for converting between the ester and acid forms of the compound.
Oxidation and Reduction
Based on its structure and the reactions of similar compounds:
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The ketone group can be reduced using reagents such as sodium borohydride or lithium aluminum hydride to form the corresponding alcohol.
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The compound may undergo oxidation reactions, particularly at the propoxy group or the aliphatic chain, depending on the oxidizing agent and conditions employed.
Other Reactions
Other potential reactions include:
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Nucleophilic addition to the ketone carbonyl group.
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Transesterification with other alcohols to form different ester derivatives.
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Condensation reactions involving the ketone group with suitable nucleophiles.
Applications and Uses
Research Applications
Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate is primarily used for research purposes in organic chemistry and medicinal chemistry:
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As a building block or intermediate in the synthesis of more complex molecules with potential biological activities.
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In structure-activity relationship (SAR) studies to understand how structural modifications affect biological activity.
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As a standard for analytical purposes in high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Related Compounds and Comparative Analysis
Structural Analogs
Several compounds structurally related to Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate have been documented:
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6-Oxo-6-(4-n-propoxyphenyl)hexanoic acid (CAS: 898791-76-9): The carboxylic acid form of the target compound, differing only in the terminal functional group (acid vs. ester).
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Ethyl 6-(4-ethylphenyl)-6-oxohexanoate (CAS: 898778-26-2): A structural analog where the propoxy group is replaced by an ethyl group .
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Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate (CAS: 898757-81-8): A homolog with a pentyloxy group instead of propoxy .
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6-(2-Ethoxyphenyl)-6-oxohexanoic acid (CAS: 898791-61-2): A positional isomer with an ethoxy group at the 2-position of the phenyl ring.
Comparative Properties
The table below compares key properties of Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate with its structural analogs:
These structural variations can significantly influence the compounds' physical properties, reactivity, and potential biological activities. The differences in alkoxy chain length, position, and the nature of the terminal functional group (acid vs. ester) are particularly important for structure-activity relationship studies.
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